molecular formula C20H28N2O5 B15345536 Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate

Cat. No.: B15345536
M. Wt: 376.4 g/mol
InChI Key: YCGLFHPWQBYHLO-UHFFFAOYSA-N
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Description

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a benzyl carbamate group and an oxetane ring fused to an ethoxy-oxoethyl moiety. The ethoxy-oxoethyl group contributes to ester functionality, which may influence reactivity and bioavailability.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-2-26-18(23)13-20(15-25-16-20)22-10-6-9-21(11-12-22)19(24)27-14-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3

InChI Key

YCGLFHPWQBYHLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(COC1)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Table 1: Structural Comparison of Similar Compounds

CAS No. Compound Name Structural Differences vs. Target Compound Similarity Score
154548-45-5 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate Six-membered piperidine ring; lacks oxetane moiety 0.99
31696-09-0 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate Seven-membered azepane ring; oxo group at position 5 0.95
167414-75-7 Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Piperidine ring; ethoxy-oxoethyl chain at position 4 0.93
473838-66-3 Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate Piperidine ring; dimethyl and oxo groups at position 3/4 0.88
140927-13-5 Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Bicyclic scaffold; lacks oxetane and ethoxy groups 0.84

Ring Size and Flexibility

The target compound’s 1,4-diazepane ring (seven-membered) offers greater conformational flexibility compared to six-membered piperidine analogs (e.g., CAS 154548-45-5). This flexibility may enhance binding to larger protein pockets in drug-target interactions.

Functional Group Impact

  • Oxetane Moiety : Unique to the target compound, the oxetane ring improves metabolic stability by resisting oxidative degradation, a feature absent in piperidine/azepane analogs .
  • Ethoxy-oxoethyl Group : Shared with CAS 167414-75-7, this ester group facilitates hydrolysis under physiological conditions, enabling prodrug activation.

Biological Activity

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate is a synthetic organic compound notable for its complex molecular structure and potential biological activity. This compound belongs to the diazepane derivative family and features a unique combination of functional groups, including a benzyl group, an oxetane ring, and an ethoxy group. These structural components suggest diverse applications in pharmacology and biochemistry.

Molecular Structure

  • Molecular Formula : C19H26N2O5
  • Molecular Weight : Approximately 376.4 g/mol
  • CAS Number : [Not provided in search results]

Structural Features

FeatureDescription
Benzyl GroupAromatic hydrocarbon
Oxetane RingFour-membered cyclic ether
Diazepane StructureSeven-membered heterocyclic compound
Ethoxy GroupContributes to reactivity

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme interactions and metabolic pathways. The compound's unique structure may lead to various therapeutic effects.

Enzyme Interactions

Studies have shown that this compound interacts with specific enzymes, which can influence metabolic pathways. The presence of the ethoxy and keto groups enhances its potential reactivity, making it a valuable tool in biochemical assays aimed at studying these interactions.

Pharmacological Potential

The structural components of benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane suggest potential applications in drug development targeting specific biological pathways. Its unique combination of functional groups may impart distinct reactivity and biological properties compared to other diazepane derivatives.

Comparative Analysis with Similar Compounds

A comparison with other diazepane derivatives highlights the unique aspects of benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane:

Compound NameStructural FeaturesUnique Aspects
DiazepamBenzodiazepine structurePrimarily used as an anxiolytic
1,4-DiazepanBasic diazepane structureLacks additional functional groups
Benzyl 4-(3-hydroxypropyl)-1,4-diazepanHydroxypropyl instead of oxetaneDifferent functional properties

The oxetane moiety and ethoxy group in benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-y]-1,4-diazepane distinguish it from these compounds, potentially leading to unique pharmacological effects.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-y]-1,4-diazepane can exhibit positive inotropic effects. For example, a related compound showed a significant increase in stroke volume compared to standard drugs like milrinone . These findings suggest that benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-y]-1,4-diazepane may also possess similar cardiac effects.

Ongoing Research

Ongoing investigations focus on understanding how this compound interacts with various biological systems. Researchers are exploring its potential therapeutic effects and mechanisms of action through detailed biochemical assays.

Q & A

Q. Key Considerations :

  • Purification via flash chromatography or HPLC.
  • Monitor reaction progress using TLC or LC-MS.

How to characterize this compound using spectroscopic and computational methods?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm the diazepane backbone, oxetane ring, and ester groups. Compare shifts with analogs like PB07564 .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+^+ for C20_{20}H27_{27}N2_2O5_5: 399.19).
  • Computational Tools : Use PubChem-derived InChI keys and computed stereochemical descriptors for structural validation .

Q. Experimental Design :

Synthesize 5–10 analogs with systematic substituent variations.

Test in vitro binding assays (e.g., kinase inhibition) and compare IC50_{50} values.

What are the stability profiles under varying pH and temperature conditions?

Advanced Research Question
Methodological Answer:

  • Thermal Stability : Decomposition observed at >80°C; store at 2–8°C .
  • Hydrolytic Sensitivity : Ester groups are prone to hydrolysis in acidic/basic conditions (pH <3 or >10). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Degradation Pathways :

  • Primary : Cleavage of the ethoxy-oxoethyl ester to carboxylic acid.
  • Secondary : Oxetane ring opening under prolonged acidic exposure.

Which analytical methods are suitable for quantifying this compound in biological matrices?

Advanced Research Question
Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from plasma or tissue homogenates.
  • Quantification :
    • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions at m/z 399.19 → 276.10 (collision energy: 20 eV).
    • Validation : Achieve linearity (R2^2 >0.99) over 1–1000 ng/mL, LOD ≤0.5 ng/mL .

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